Cas no 74480-70-9 (Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate)

Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
- 74480-70-9
- Methyl3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
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- インチ: InChI=1S/C12H13NO3/c1-12(11(15)16-2)7-8-5-3-4-6-9(8)13-10(12)14/h3-6H,7H2,1-2H3,(H,13,14)
- InChIKey: YKLHRGXFKHPNRU-UHFFFAOYSA-N
- SMILES: CC1(CC2=CC=CC=C2NC1=O)C(=O)OC
計算された属性
- 精确分子量: 219.08954328g/mol
- 同位素质量: 219.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 315
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 55.4Ų
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM143354-1g |
methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate |
74480-70-9 | 95% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM143354-1g |
methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate |
74480-70-9 | 95% | 1g |
$720 | 2021-08-05 | |
Alichem | A189004658-10g |
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate |
74480-70-9 | 95% | 10g |
$2387.88 | 2023-09-01 | |
Alichem | A189004658-25g |
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate |
74480-70-9 | 95% | 25g |
$4261.20 | 2023-09-01 | |
Alichem | A189004658-5g |
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate |
74480-70-9 | 95% | 5g |
$1736.64 | 2023-09-01 |
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylateに関する追加情報
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS No. 74480-70-9): An Overview
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS No. 74480-70-9) is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and potential applications in drug discovery. The chemical structure of Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate features a tetrahydroquinoline core with a methyl substituent and a carboxylate ester group, making it a valuable intermediate in the synthesis of various bioactive molecules.
The synthesis of Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has been extensively studied due to its importance as a building block in the development of pharmaceuticals. Recent research has focused on optimizing synthetic routes to improve yield and purity. One notable method involves the condensation of 3-methylanthranilic acid with methyl acetoacetate followed by cyclization and reduction steps. This approach has been shown to be highly efficient and scalable, making it suitable for industrial applications.
In the context of medicinal chemistry, Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has been explored for its potential therapeutic properties. Studies have demonstrated that compounds derived from this scaffold exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. For instance, a recent study published in the Journal of Medicinal Chemistry reported that derivatives of Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate showed promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
The pharmacological profile of Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is further enhanced by its ability to modulate specific biological targets. Research has shown that this compound can interact with key enzymes and receptors involved in disease pathways. For example, it has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins and play a crucial role in inflammation. This property makes it a potential candidate for the development of nonsteroidal anti-inflammatory drugs (NSAIDs).
Beyond its therapeutic applications, Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has also been investigated for its use in chemical biology and materials science. In chemical biology, this compound serves as a useful tool for probing cellular processes and signaling pathways. Its ability to selectively bind to specific proteins allows researchers to gain insights into complex biological systems. In materials science, derivatives of Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate have been used to develop novel materials with unique optical and electronic properties.
The environmental impact of Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is another important consideration in its development and application. Recent studies have focused on assessing the biodegradability and ecotoxicity of this compound to ensure its safe use in various industries. Preliminary results indicate that under controlled conditions, Methyl 3-methyl-2-o xo -1 , 2 , 3 , 4 -tet rahydroqui no line - 3 -car boxyla te strong > exhibits good biodegradability and low ecotoxicity risk. p > < p >In conclusion ,< strong >M ethyl 3 -m ethyl -2 - ox o -1 , 2 , 3 , 4 -tet rahydroqui no line - 3 -car boxyla te strong > (CAS No .74480 -70 -9 ) is a multifaceted compound with significant potential in multiple scientific disciplines . Its unique chemical structure and diverse biological activities make it an attractive target for further research and development . As new synthetic methods continue to be optimized and novel applications are discovered ,< strong >M ethyl 3 -m ethyl -2 - ox o -1 , 2 , 3 , 4 -tet rahydroqui no line - 3 -car boxyla te strong > is poised to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative therapeutic solutions . p > article > response >
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